molecular formula C9H15NO2 B11757643 Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B11757643
M. Wt: 169.22 g/mol
InChI Key: GGAVGSMBNBTRST-UHFFFAOYSA-N
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Description

Methyl 6-azabicyclo[321]octane-3-carboxylate is a bicyclic compound that belongs to the family of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-azabicyclo[3.2.1]octane-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 6-oxabicyclo[3.2.1]oct-3-en-7-one, which is then subjected to a series of reactions including reduction and esterification to yield the desired product . The stereoselective reduction of intermediates is crucial to obtain the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the oxidation state of the nitrogen atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace existing substituents with new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific substitution pattern and the presence of the ester functional group. This gives it distinct chemical properties and reactivity compared to other azabicyclo compounds. Its unique structure also allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 6-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)7-2-6-3-8(4-7)10-5-6/h6-8,10H,2-5H2,1H3

InChI Key

GGAVGSMBNBTRST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC(C1)NC2

Origin of Product

United States

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